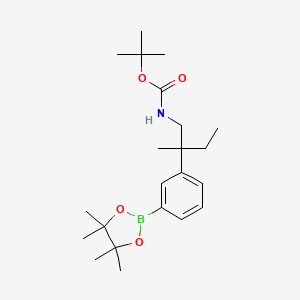![molecular formula C12H21NS B13949998 (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-2-azaspiro[44]nonan-7-yl)methanethiol is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopropylamine and a ketone, the reaction can proceed through a series of steps including condensation, cyclization, and thiolation to introduce the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the azaspiro ring or the cyclopropyl group, leading to different structural modifications.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction can lead to various reduced forms of the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop new medications with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their function and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)acetic acid: Contains a carboxylic acid group instead of a methanethiol group.
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)amine: Features an amine group in place of the methanethiol group.
Uniqueness
The uniqueness of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol lies in its combination of a spirocyclic structure with a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NS |
|---|---|
Molekulargewicht |
211.37 g/mol |
IUPAC-Name |
(2-cyclopropyl-2-azaspiro[4.4]nonan-8-yl)methanethiol |
InChI |
InChI=1S/C12H21NS/c14-8-10-3-4-12(7-10)5-6-13(9-12)11-1-2-11/h10-11,14H,1-9H2 |
InChI-Schlüssel |
OZSWRYNVDJFEQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)CCC(C3)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)

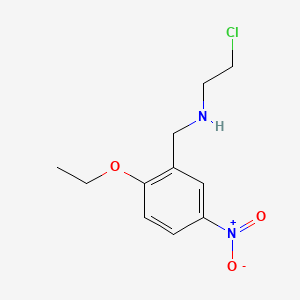
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)
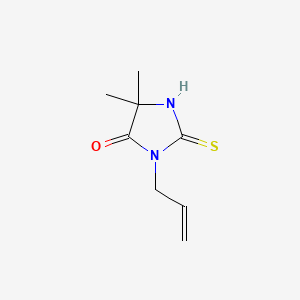
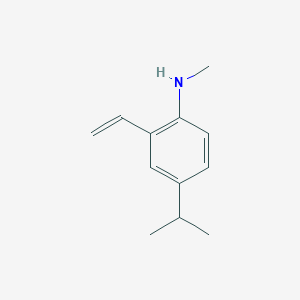

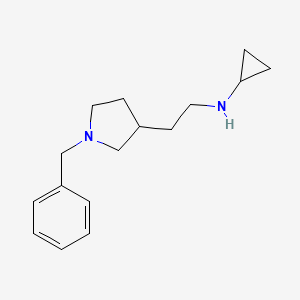
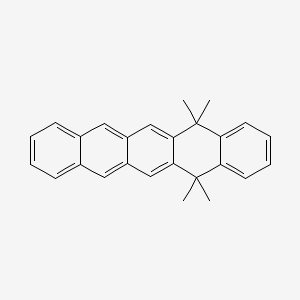

![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
